REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[N:19]=[CH:18][C:17]([CH2:20][N:21]2[CH2:26][CH2:25][S:24][CH2:23][CH2:22]2)=[CH:16][CH:15]=1.[B:27](OC(C)C)([O:32]C(C)C)[O:28]C(C)C>C1COCC1>[F:13][C:14]1[C:15]([B:27]([OH:32])[OH:28])=[CH:16][C:17]([CH2:20][N:21]2[CH2:26][CH2:25][S:24][CH2:23][CH2:22]2)=[CH:18][N:19]=1
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Name
|
|
Quantity
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0.767 mL
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
3.4 mL
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Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
2 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
4-((6-fluoropyridin-3-yl)methyl)thiomorpholine
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Quantity
|
922 mg
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Type
|
reactant
|
Smiles
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FC1=CC=C(C=N1)CN1CCSCC1
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1.49 mL
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Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
1 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
stirred at this temperature for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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The brown mixture was stirred at −78° C. for 90 min
|
Duration
|
90 min
|
Type
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STIRRING
|
Details
|
The mixture was stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
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CUSTOM
|
Details
|
The cooling bath was removed
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Type
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TEMPERATURE
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Details
|
to warm up to RT
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with 1.0N NaOH (5 mL)
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Type
|
STIRRING
|
Details
|
stirred for an additional 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
EXTRACTION
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Details
|
extracted with 5 mL of ether
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Type
|
ADDITION
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Details
|
the resulting cloudy mixture was diluted with EtOAc (50 mL)
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Type
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EXTRACTION
|
Details
|
The separated aqueous layer was extracted with EtOAc (2×15 mL)
|
Type
|
WASH
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Details
|
the combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C=C1B(O)O)CN1CCSCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.08 mmol | |
AMOUNT: MASS | 790 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |